molecular formula C24H21N3OS B2691293 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034345-53-2

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2691293
M. Wt: 399.51
InChI Key: IFOFBGKJSAHSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has been gaining increasing attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.

Scientific Research Applications

Application 1: Anti-tubercular Agents

  • Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Application 2: Anti-inflammatory and Antioxidant Activities

  • Summary of the Application: A series of polycyclic heterocyclic compounds containing five and/or six rings fused were synthesized . These compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
  • Methods of Application: The compounds were synthesized and their anti-inflammatory and antioxidant activities were evaluated both in vitro and in vivo .
  • Results or Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Application 3: Anti-fibrotic Agents

  • Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their anti-fibrotic activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .

Application 4: Antifungal Agents

  • Summary of the Application: A series of novel compounds were designed and synthesized. Their antifungal activities were evaluated against four different fungi .
  • Methods of Application: The compounds were synthesized and their antifungal activities were evaluated against four different fungi .
  • Results or Outcomes: The introduction of a methyl group into the R1 position was found to be disadvantageous for the antifungal activity of the title compounds against the tested four fungi .

Application 5: Antimicrobial Agents

  • Summary of the Application: A series of novel compounds were designed and synthesized. Their antimicrobial activities were evaluated against four different fungi .
  • Methods of Application: The compounds were synthesized and their antimicrobial activities were evaluated against four different fungi .
  • Results or Outcomes: The introduction of a methyl group into the R1 position was found to be disadvantageous for the antimicrobial activity of the title compounds against the tested four fungi .

Application 6: Chemical Synthesis

  • Summary of the Application: The compound “1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea” can be synthesized for use in various chemical reactions .
  • Methods of Application: The compound is synthesized using standard organic chemistry techniques .
  • Results or Outcomes: The yield of the synthesis was reported to be 85.6% .

properties

IUPAC Name

1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOFBGKJSAHSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

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